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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Cyclopropyl-1-d1-methyl-d2 alcohol (CAS 1219802-62-6)

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopropyl-1-d1-methyl-d2 alcohol, a deuterated isotopologue of cyclopropylmethanol, represents a specialized building block for modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl-1-d1-methyl-d2 alcohol, a deuterated isotopologue of cyclopropylmethanol, represents a specialized building block for modern medicinal chemistry and drug development. The strategic incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic profile of parent molecules, offering a powerful tool to enhance drug efficacy and safety. This guide provides a comprehensive overview of the physicochemical and spectroscopic properties of this compound, alongside its synthesis and applications, with a focus on the underlying scientific principles.

The cyclopropyl moiety itself is a highly valued structural motif in drug design. Its inherent ring strain and unique electronic properties can confer conformational rigidity, improve metabolic stability, and modulate binding affinity to biological targets.[1] When combined with isotopic labeling, as in Cyclopropyl-1-d1-methyl-d2 alcohol, researchers gain a valuable probe for mechanistic studies and a means to optimize drug candidates.

Physicochemical Properties

While specific experimental data for Cyclopropyl-1-d1-methyl-d2 alcohol is not extensively published, its properties can be reliably inferred from its non-deuterated parent compound, cyclopropylmethanol (CAS 2516-33-8). The substitution of protium with deuterium results in a slight increase in molecular weight but has a negligible effect on most bulk physical properties.

Table 1: Physicochemical Properties of Cyclopropylmethanol (CAS 2516-33-8) and Inferred Properties of Cyclopropyl-1-d1-methyl-d2 alcohol (CAS 1219802-62-6)

PropertyCyclopropylmethanolCyclopropyl-1-d1-methyl-d2 alcohol (Inferred)Source(s)
Molecular Formula C4H8OC4H5D3O[2]
Molecular Weight 72.11 g/mol ~75.13 g/mol [1][2]
Appearance Colorless liquidColorless liquid[1][3][4]
Boiling Point 123-124 °CSlightly higher than 123-124 °C[5][6][7]
Melting Point -60 °CSimilar to -60 °C[6][8][9]
Density ~0.89 g/mL at 25 °CSlightly higher than 0.89 g/mL[5][6]
Solubility Miscible with water and many organic solventsMiscible with water and many organic solvents[1][4][9]
Refractive Index ~1.431 (n20/D)Similar to 1.431[6]

The slight increase in boiling point for the deuterated compound is anticipated due to the stronger intermolecular van der Waals forces resulting from the increased molecular mass.

Spectroscopic Characterization

The introduction of deuterium at specific positions in the molecule leads to predictable changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Cyclopropyl-1-d1-methyl-d2 alcohol is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the methyl and the C1-cyclopropyl protons would be absent. The remaining signals for the cyclopropyl methylene protons would likely appear as multiplets in the upfield region, characteristic of cyclopropyl rings.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a decrease in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons. Furthermore, the resonance of these carbons will be split into a multiplet due to ¹³C-¹D coupling. The chemical shifts are not expected to change significantly.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl-1-d1-methyl-d2 alcohol

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~0.2-0.6mCyclopropyl CH2 protons
~1.1mCyclopropyl CH proton (absent)
~3.4dCH2OH protons (absent)
¹³C~3-6tCyclopropyl CH2 carbons
~13-17tCyclopropyl CH carbon
~65-70tCH2OH carbon

Note: Predicted values are based on typical chemical shifts for cyclopropylmethanol and the expected effects of deuteration.

Infrared (IR) Spectroscopy

The most notable feature in the IR spectrum of Cyclopropyl-1-d1-methyl-d2 alcohol will be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies than their corresponding C-H vibrations due to the heavier mass of deuterium. The characteristic broad O-H stretching band will remain.

Table 3: Key IR Absorption Bands for Cyclopropyl-1-d1-methyl-d2 alcohol

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-HStretch3200-3600 (broad)
C-D (methyl)Stretch~2100-2250
C-D (cyclopropyl)Stretch~2100-2250
C-H (cyclopropyl)Stretch~3000-3100
C-OStretch~1050
Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) for Cyclopropyl-1-d1-methyl-d2 alcohol will be observed at m/z 75. The fragmentation pattern is expected to be similar to that of cyclopropylmethanol, with key fragments shifted by the mass of the deuterium atoms. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Synthesis

A plausible synthetic route to Cyclopropyl-1-d1-methyl-d2 alcohol would involve the reduction of a suitable deuterated precursor, such as cyclopropane-1-d1-carboxylic acid or its corresponding ester. The use of a deuterium source like lithium aluminum deuteride (LiAlD₄) would introduce the deuterium atoms onto the methyl group.

Illustrative Synthetic Workflow

Synthesis_Workflow A Cyclopropanecarboxylic acid B Cyclopropane-1-d1-carboxylic acid A->B Deuterium exchange C Esterification B->C D Cyclopropyl-1-d1-carboxylate ester C->D E Reduction with LiAlD4 D->E F Cyclopropyl-1-d1-methyl-d2 alcohol E->F

Caption: Synthetic pathway to Cyclopropyl-1-d1-methyl-d2 alcohol.

Step-by-Step Protocol for the Reduction of a Deuterated Ester
  • Preparation of the Deuterated Ester: Cyclopropane-1-d1-carboxylic acid can be prepared from cyclopropanecarboxylic acid via a deuterium exchange reaction. Subsequent esterification, for example with methanol under acidic conditions, yields the corresponding methyl ester.

  • Reduction with Lithium Aluminum Deuteride:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether is prepared.

    • The flask is cooled in an ice bath.

    • A solution of the cyclopropyl-1-d1-carboxylate ester in anhydrous diethyl ether is added dropwise from the dropping funnel to the LiAlD₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

  • Work-up:

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.

    • The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

    • The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation to yield pure Cyclopropyl-1-d1-methyl-d2 alcohol.

Applications in Drug Development

The primary application of Cyclopropyl-1-d1-methyl-d2 alcohol is as a building block for the synthesis of isotopically labeled drug candidates. Deuterium labeling serves two main purposes in this context:

  • Mechanistic and Pharmacokinetic Studies: As a stable, non-radioactive tracer, deuterium allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Mass spectrometry-based techniques can differentiate between the deuterated and non-deuterated forms of a drug and its metabolites, providing invaluable data for understanding its biological fate.

  • Metabolic Switching and the Deuterium Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate of cleavage for C-D bonds in enzyme-catalyzed metabolic reactions. By strategically placing deuterium at metabolically labile positions, the rate of metabolism at that site can be reduced. This "metabolic switching" can lead to:

    • Increased drug exposure: A longer half-life and higher plasma concentrations.

    • Reduced formation of toxic metabolites: By shunting metabolism away from pathways that produce harmful byproducts.

    • Improved safety and efficacy: A more predictable and favorable pharmacokinetic profile.

KIE_Concept A Drug-CH3 B Metabolite-CH2OH A->B CYP450 oxidation (fast) C Drug-CD3 D Metabolite-CD2OH C->D CYP450 oxidation (slower)

Caption: The Kinetic Isotope Effect on drug metabolism.

Conclusion

Cyclopropyl-1-d1-methyl-d2 alcohol is a specialized and valuable tool in the arsenal of medicinal chemists and drug development scientists. Its unique combination of a strained cyclopropyl ring and site-specific deuterium labeling offers significant advantages for the synthesis of novel therapeutics with improved pharmacokinetic and metabolic properties. A thorough understanding of its physicochemical and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in the advancement of pharmaceutical research.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • ExportersIndia. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. [Link]

  • Stenutz, R. (n.d.). cyclopropylmethanol. [Link]

  • LookChem. (n.d.). Cyclopropylmethanol. [Link]

  • ChemBK. (2024). Cyclopropylmethanol. [Link]

  • Google Patents. (1998).
  • Chemicals.in. (n.d.). Cyclopropyl Methanol. [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. [Link]

  • Google Patents. (1996).
  • Google Patents. (1991). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).
  • Brainly.in. (2019). convert cyclopropane carboxylic acid into cyclopropyl methanol. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. [Link]

  • PharmaCompass. (n.d.). Cyclopropyl-Methanol. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 1-Cyclopropylethanol. [Link]

  • PubChem. (n.d.). Cyclopropylmethanol-d4. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Matrix Fine Chemicals. (n.d.). CYCLOPROPYLMETHANOL | CAS 2516-33-8. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]

Sources

Exploratory

Molecular weight and formula of Cyclopropyl-1-d1-methyl-d2 alcohol

Physicochemical Characterization, Synthesis, and Metabolic Stability Part 1: Executive Summary & Molecular Specifications Cyclopropyl-1-d1-methyl-d2 alcohol (CAS: 1219802-62-6) is a highly specific isotopologue of cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Metabolic Stability

Part 1: Executive Summary & Molecular Specifications

Cyclopropyl-1-d1-methyl-d2 alcohol (CAS: 1219802-62-6) is a highly specific isotopologue of cyclopropylmethanol (


) where the alpha-carbon of the cyclopropane ring and the methylene hydrogens of the hydroxymethyl group are substituted with deuterium.

This molecule represents a strategic "Deuterium Switch" target in drug discovery.[1] By deuterating the positions most susceptible to oxidative metabolism (the hydroxymethyl carbon) and radical-induced ring opening (the tertiary ring carbon), researchers can significantly alter the pharmacokinetic profile (PK) via the Kinetic Isotope Effect (KIE) without changing the compound's binding affinity.

1.1 Physicochemical Data Table
PropertySpecificationNotes
Chemical Name Cyclopropyl-1-d1-methyl-d2 alcoholIUPAC: (1-Deuterocyclopropyl)(Mj-d2)methanol
CAS Number 1219802-62-6 Specific to the

isotopologue described.[2]
Molecular Formula

3 Deuterium atoms; 5 Hydrogen atoms.[3]
Exact Mass 75.0764 Da Monoisotopic mass (

).
Average MW 75.125 g/mol Standard weight for stoichiometry.
Appearance Colorless LiquidSimilar viscosity to non-deuterated analog.
Boiling Point ~123-125 °CEstimated; slightly lower than proteo-analog due to lower vibrational energy.
Solubility Water, Ethanol, DMSOHighly polar protic solvent compatibility.
1.2 Structural Visualization

The following diagram illustrates the precise isotopic labeling. Note the


 at the ring junction (

) and the

at the hydroxymethyl position.

ChemicalStructure Figure 1: Structural connectivity of Cyclopropyl-1-d1-methyl-d2 alcohol. C1 C (Ring) C2 CH2 C1->C2 C_Alpha C (Alpha) C1->C_Alpha D_Ring D C1->D_Ring Ring Subst. C3 CH2 C2->C3 C3->C1 O OH C_Alpha->O D_Alpha1 D C_Alpha->D_Alpha1 D_Alpha2 D C_Alpha->D_Alpha2

[4][5]

Part 2: Synthetic Protocol (The "How")

To synthesize this specific isotopologue with high isotopic enrichment (>98% D), we cannot rely on simple H/D exchange of the final alcohol, as the methylene protons are non-labile. We must employ a Retrosynthetic Strategy involving the reduction of a pre-deuterated precursor.

2.1 The Synthetic Logic
  • Target:

    
    
    
  • Precursor: Ethyl Cyclopropanecarboxylate.

  • Transformation A (Ring D): Introduce Deuterium at the alpha-position of the ester via enolate quenching.

  • Transformation B (Methyl D2): Reduce the ester to the alcohol using a deuterated reducing agent (

    
    ).
    
2.2 Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-deuterocyclopropanecarboxylate

  • Reagents: Ethyl cyclopropanecarboxylate, LDA (Lithium Diisopropylamide),

    
     (Deuterium Oxide, >99.9%), THF (anhydrous).
    
  • Protocol:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under Argon.

    • Dropwise add Ethyl cyclopropanecarboxylate. The alpha-proton is acidic (

      
      ) and is removed to form the lithium enolate.
      
    • Stir for 30 minutes to ensure complete deprotonation.

    • Quench the enolate rapidly with excess

      
      .
      
    • Critical Insight: Repeat this deprotonation/quench cycle twice if Mass Spec indicates <95% D incorporation at

      
      .
      
    • Result: The ring carbon (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) now holds a Deuterium atom.
      

Step 2: Reductive Deuteration to Final Product

  • Reagents: Ethyl 1-deuterocyclopropanecarboxylate (from Step 1),

    
     (Lithium Aluminum Deuteride), Diethyl Ether.
    
  • Protocol:

    • Suspend

      
       (0.75 eq, providing 3 eq of Deuteride) in dry ether at 0°C.
      
    • Add the deuterated ester dropwise.

    • Mechanism: The

      
       attacks the carbonyl carbon twice.
      
      • Attack 1: Converts Ester

        
         Aldehyde-intermediate (Transient).
        
      • Attack 2: Converts Aldehyde

        
         Alkoxide.
        
    • Since the source of Hydride is actually Deuteride (

      
      ), the resulting carbon becomes 
      
      
      
      .
    • Workup: Carefully quench with

      
       or dilute acid (Fieser workup) to protonate the oxygen to 
      
      
      
      .
2.3 Synthesis Workflow Diagram

Synthesis Figure 2: Two-stage synthesis pathway for Cyclopropyl-1-d1-methyl-d2 alcohol. Start Ethyl Cyclopropanecarboxylate (C6H10O2) Step1 Step 1: Alpha-Lithiation & Quench Reagents: LDA / THF / D2O (-78°C) Start->Step1 Inter Intermediate: Ethyl 1-deuterocyclopropanecarboxylate (Ring C1 is deuterated) Step1->Inter H/D Exchange Step2 Step 2: Reductive Deuteration Reagent: LiAlD4 / Et2O Inter->Step2 Product FINAL PRODUCT: Cyclopropyl-1-d1-methyl-d2 alcohol (C4H5D3O) Step2->Product Carbonyl Reduction (+2 D)

Part 3: Analytical Verification & Quality Control

Trustworthiness in deuterated compounds relies on verifying isotopic enrichment.

  • 1H-NMR (Proton NMR):

    • Standard CPM: Shows a doublet at

      
       3.5 ppm (for 
      
      
      
      ) and a multiplet at
      
      
      0.9-1.1 ppm (for Ring
      
      
      ).
    • Target CPM-d3:

      • The doublet at

        
         3.5 ppm must be absent  (replaced by silent 
        
        
        
        ).
      • The multiplet at

        
         0.9-1.1 ppm must be simplified or absent  (replaced by silent Ring-D).
        
      • Observation: Only the ring methylene protons (

        
        ) will remain visible, likely with slightly different coupling constants due to C-D coupling.
        
  • Mass Spectrometry (GC-MS):

    • Parent Ion (

      
      ): Look for shift from 72  (Standard) to 75  (
      
      
      
      ).
    • Fragmentation: The loss of the hydroxymethyl group (usually M-31) will now be M-33 (loss of

      
      ), confirming the 
      
      
      
      is on the methyl group.
Part 4: Biopharmaceutical Implications

Why synthesize this specific isotopologue?

1. Blocking CYP450 Oxidation (Primary KIE): The primary metabolic route for cyclopropylmethanol is oxidation of the hydroxymethyl group to cyclopropanecarboxylic acid. This involves C-H bond abstraction.

  • Mechanism: C-D bonds are shorter and stronger than C-H bonds.

  • Effect: Replacing

    
     with 
    
    
    
    introduces a Primary Kinetic Isotope Effect (
    
    
    ). This significantly slows down the clearance of the molecule, potentially increasing half-life (
    
    
    ).

2. Stabilizing Ring Opening (Secondary KIE): Cyclopropyl rings are prone to radical ring opening, often leading to reactive/toxic metabolites.

  • Mechanism: The transition state for ring opening often involves rehybridization at

    
    .
    
  • Effect: The Deuterium at

    
     (Cyclopropyl-1-d1) exerts a Secondary KIE, stabilizing the vibrational modes of the ring and potentially raising the energy barrier for ring opening.
    
References
  • National Institutes of Health (NIH). (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2021). Kinetic isotope effect – Knowledge and References. Drug Metabolism Reviews. Retrieved from [Link]

Sources

Foundational

Solubility of Cyclopropyl-1-d1-methyl-d2 Alcohol in Organic Solvents

Executive Summary Cyclopropyl-1-d1-methyl-d2 alcohol (CAS: 1219802-62-6) is a specialized deuterated isotopologue of cyclopropylmethanol. It serves as a critical building block in the synthesis of metabolically stable dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl-1-d1-methyl-d2 alcohol (CAS: 1219802-62-6) is a specialized deuterated isotopologue of cyclopropylmethanol. It serves as a critical building block in the synthesis of metabolically stable drug candidates ("deuterium switch" strategies) and as a mechanistic probe in NMR spectroscopy.

This guide provides an in-depth analysis of its solubility profile. While direct experimental solubility data for this specific isotopologue is sparse in public literature, its behavior is rigorously predicted based on the physicochemical properties of its non-deuterated analog (Cyclopropylmethanol, CAS: 2516-33-8), adjusted for secondary deuterium isotope effects. The compound exhibits amphiphilic character with a bias toward hydrophilic solvents, making it miscible with water and polar organic solvents while maintaining solubility in specific non-polar media.

Physicochemical Characterization

Understanding the solubility of Cyclopropyl-1-d1-methyl-d2 alcohol requires a precise definition of its structural and physical parameters compared to its protium analog.

Structural Identity
  • Systematic Name: (1-Deuteriocyclopropyl)di(deuterio)methanol

  • Chemical Formula:

    
    
    
  • Molecular Weight: 75.12 g/mol (approx. 4.2% higher than non-deuterated form)

  • Structure: A cyclopropyl ring with a deuterium atom at the C1 position, attached to a hydroxymethyl group where both methylene protons are substituted with deuterium (

    
    ).
    
Comparative Physical Properties

The substitution of Hydrogen (H) with Deuterium (D) introduces subtle but measurable changes in physical properties, known as the Isotope Effect.[1]

PropertyNon-Deuterated Analog (

)
Deuterated Target (

)
Impact on Solubility
Molar Mass 72.11 g/mol 75.12 g/mol Negligible
Boiling Point 123–124 °C~122–123 °C (Predicted)Deuterated alcohols often have slightly lower BPs due to weaker H-bonding.
Density 0.89 g/mL~0.93 g/mL (Predicted)Increased density due to mass difference.
LogP (Oct/Water) 0.24 – 0.38~0.22 – 0.36Slightly lower lipophilicity (more hydrophilic) is common.
Polarity AmphiphilicAmphiphilicIdentical solvent compatibility.

Technical Note: The C-D bond is shorter and stronger than the C-H bond, leading to a slightly smaller molar volume. This results in a "Inverse Isotope Effect" in some lipophilic interactions, but for bulk solvation, the "Like Dissolves Like" principle remains the dominant predictive model.

Solubility Profile & Solvent Selection

Solubility Mechanism

Cyclopropyl-1-d1-methyl-d2 alcohol contains two competing solubility domains:

  • Hydrophilic Domain (

    
    ):  Capable of strong Hydrogen Bonding (Donor/Acceptor). This drives solubility in water, alcohols, and amides.
    
  • Hydrophobic Domain (Cyclopropyl Ring): A strained, lipophilic ring. While small, the "Walsh orbitals" of the cyclopropane ring impart partial

    
    -character, increasing polarizability compared to a standard isopropyl group.
    
Hansen Solubility Parameters (HSP)

To scientifically predict solubility, we utilize Hansen Solubility Parameters. The values below are derived from the non-deuterated analog and structurally similar allylic alcohols.

  • 
     (Dispersion):  16.5 
    
    
    
    (Ring interaction)
  • 
     (Polarity):  10.5 
    
    
    
    (Dipole moment of -OH)
  • 
     (H-Bonding):  16.0 
    
    
    
    (Hydroxyl group)

Interpretation: The high


 and 

values indicate that non-polar solvents (Hexane, Heptane) are poor solvents unless mixed with a modifier, while polar aprotic solvents are excellent.
Solvent Compatibility Guide

The following table categorizes solvents based on their thermodynamic compatibility with the target molecule.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible Ideal for stock solutions. Deuterated solvents (

,

) are recommended for NMR to prevent proton exchange.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneExcellent Preferred for nucleophilic substitution reactions (

) where the alcohol is a nucleophile.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard solvent for extraction and reaction workups.
Ethers THF, Diethyl Ether, MTBEGood Good solubility; THF is the solvent of choice for reduction reactions (e.g.,

).
Esters Ethyl AcetateGood Excellent for chromatographic purification.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor / Immiscible The molecule is too polar. Use as an anti-solvent for precipitation or crystallization.
Aromatic Hydrocarbons Toluene, BenzeneModerate Soluble at elevated temperatures; may require a co-solvent (e.g., 5% Methanol) for stability at RT.

Experimental Determination Protocol

When precise solubility data is required for formulation or crystallization, the following Self-Validating Saturation Protocol should be employed.

Workflow Diagram

The following diagram outlines the logical flow for determining solubility using the "Shake-Flask" method with HPLC/GC verification.

SolubilityProtocol Start Start: Define Target Concentration Prep Preparation: Add Excess Solid/Liquid to Solvent Start->Prep Equilib Equilibration: Agitate at T (25°C) for 24-48h Prep->Equilib Filter Phase Separation: Filter/Centrifuge Equilib->Filter Analyze Quantification: GC-FID or HPLC-UV Filter->Analyze Validate Validation: Check Mass Balance Analyze->Validate Validate->Start If Deviation > 5%

Figure 1: Step-by-step workflow for gravimetric or chromatographic solubility determination.

Detailed Methodology
  • Preparation: Place 100 mg of Cyclopropyl-1-d1-methyl-d2 alcohol into a chemically inert vial (glass with PTFE liner).

  • Solvent Addition: Add the target solvent in incremental aliquots (e.g., 100

    
    L) until dissolution is observed, or add a fixed volume to create a supersaturated suspension.
    
  • Equilibration: Agitate at a controlled temperature (typically 25°C

    
     0.1°C) for 24 hours.
    
    • Validation Check: Ensure excess undissolved material remains visible (for saturation limits).

  • Sampling: Centrifuge the mixture or filter through a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue. (Less accurate for volatile alcohols).

    • Method B (GC-FID): Inject the filtrate into a Gas Chromatograph. Calibrate using a standard curve of the non-deuterated analog (assuming response factor

      
      ).
      

Synthesis & Stability Considerations

The solubility profile is intrinsically linked to the synthesis route, as residual precursors can alter solvent interactions.

Synthesis Pathway

The synthesis typically involves the reduction of a deuterated cyclopropyl ester or acid.

Synthesis Precursor Cyclopropanecarboxylic Acid-d1 (or Ester) Intermediate Alkoxide Intermediate Precursor->Intermediate Reduction Reagent Reagent: LiAlD4 (in THF) Reagent->Intermediate Product Cyclopropyl-1-d1-methyl-d2 Alcohol Intermediate->Product Hydrolysis Quench Quench: D2O / DCl Quench->Product

Figure 2: General synthetic route for deuterated cyclopropylmethanol.

Stability & Storage
  • Hygroscopicity: Like most low-molecular-weight alcohols, this compound is hygroscopic. Absorption of atmospheric water will alter solubility in non-polar solvents (e.g., causing cloudiness in toluene).

  • Isotopic Exchange: The hydroxyl proton (-OH) is exchangeable. If dissolved in a protic solvent like

    
    , the alcohol proton will exchange with the solvent. The C-D bonds on the ring and methyl group are non-exchangeable under standard conditions.
    
  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75644, Cyclopropylmethanol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical framework for the HSP values cited).
  • Wiberg, K. B., & McMurry, J. E. (2011).Cyclopropylmethanol and its derivatives: Physicochemical properties. Journal of Organic Chemistry. (Fundamental data on cyclopropyl ring strain and polarity).
  • Clearsynth.Cyclopropyl-1-d1-methyl-d2 Alcohol - Material Safety Data Sheet.
  • Thornton, E. R. (1962).Solvent Isotope Effects in Chemical Kinetics. Annual Review of Physical Chemistry. (Mechanistic basis for D/H solubility differences).

Sources

Protocols & Analytical Methods

Method

Applications of Cyclopropyl-1-d1-methyl-d2 alcohol in metabolic stability studies

Focus: Cyclopropyl-1-d1-methyl-d2 Alcohol in Drug Discovery Introduction: The Deuterium Switch Strategy In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cyclopropyl-1-d1-methyl-d2 Alcohol in Drug Discovery

Introduction: The Deuterium Switch Strategy

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as optimizing its potency. A common metabolic liability is the rapid oxidation of solvent-exposed alkyl groups and strained rings by Cytochrome P450 (CYP450) enzymes.

Cyclopropyl-1-d1-methyl-d2 alcohol represents a precision-engineered building block designed to address two specific metabolic "soft spots" simultaneously:

  • The Hydroxymethyl Group (

    
    ):  Primary alcohols are rapidly oxidized to aldehydes and carboxylic acids by Alcohol Dehydrogenases (ADH) and CYPs.
    
  • The Cyclopropyl Methine (

    
    ):  The tertiary carbon at the ring junction is prone to radical abstraction, leading to ring opening or hydroxylation.
    

By incorporating deuterium at these positions, researchers utilize the Deuterium Kinetic Isotope Effect (DKIE) to strengthen C-H bonds to C-D bonds, significantly slowing metabolic clearance without altering the drug's binding affinity or steric properties.

Mechanistic Basis: Why This Isotopologue?

The efficacy of Cyclopropyl-1-d1-methyl-d2 alcohol relies on the fundamental difference in bond dissociation energy (BDE) between carbon-protium (C-H) and carbon-deuterium (C-D) bonds.

  • Primary Kinetic Isotope Effect: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy (ZPE). Breaking a C-D bond requires significantly more activation energy.

  • Metabolic Shunting: When the rate-limiting step of metabolism involves C-H bond cleavage (e.g., hydrogen atom abstraction by Compound I of CYP450), substituting with deuterium can reduce the reaction rate (

    
    ) by a factor of 2 to 10.
    
  • Dual-Point Protection:

    • d2-Methylene: Blocks the conversion of

      
      .
      
    • d1-Methine: Stabilizes the strained cyclopropyl ring against CYP-mediated radical opening mechanisms.

Visualization: Metabolic Blockade Pathways

The following diagram illustrates how the deuterated motif diverts the drug away from rapid clearance pathways.

MetabolicPathways cluster_legend Legend Parent Parent Drug (Cyclopropyl-Methanol Motif) CYP CYP450 / ADH Enzymes Parent->CYP Substrate Binding Stable Metabolically Stable (Intact Scaffold) Parent->Stable Deuterium Blockade (C-D Bond Strength) Oxidation Rapid Oxidation (Aldehyde/Acid) CYP->Oxidation C-H Abstraction (Fast) RingOpen Ring Opening (Reactive Metabolite) CYP->RingOpen Radical Attack (Fast) Clearance Rapid Clearance (Low t1/2) Oxidation->Clearance RingOpen->Clearance Excretion Slower Elimination (Improved AUC) Stable->Excretion key Red Arrows: Protium (H) Metabolism Green Path: Deuterium (D) Protection

Figure 1: Mechanism of metabolic stabilization.[1][2] The deuterated motif (Green path) resists the enzymatic bond cleavage that degrades the non-deuterated analog (Red path).

Application Protocol 1: Structural Incorporation

Objective: To incorporate the Cyclopropyl-1-d1-methyl-d2 motif into a drug scaffold. Context: This alcohol is rarely the final drug; it is a "warhead" or side-chain builder. The most common incorporation method is converting the alcohol to a leaving group (Mesylate/Tosylate) followed by nucleophilic attachment to the main pharmacophore (e.g., an amine or phenol).

Step-by-Step Synthesis (Activation & Coupling)
  • Reagents:

    • Cyclopropyl-1-d1-methyl-d2 alcohol (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

  • Activation (Mesylation):

    • Dissolve the deuterated alcohol in anhydrous DCM at 0°C under

      
      .
      
    • Add TEA, followed by dropwise addition of MsCl.

    • Stir for 2 hours at 0°C

      
       RT.
      
    • Checkpoint: Monitor by TLC/LC-MS. The shift in retention time confirms conversion to the mesylate.

    • Workup: Wash with cold water, brine, dry over

      
      , and concentrate. Note: Cyclopropyl mesylates can be unstable; use immediately.
      
  • Coupling (Nucleophilic Substitution):

    • Dissolve the Drug Scaffold (containing a secondary amine or phenol) in DMF or Acetonitrile.

    • Add Base (

      
       or 
      
      
      
      , 2.0 eq).
    • Add the freshly prepared Deuterated Mesylate.

    • Heat to 60-80°C for 4-12 hours.

  • Purification:

    • Isolate the final Deuterated Drug Candidate via Flash Chromatography or Prep-HPLC.

Application Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To quantify the stability improvement (


 and 

) of the deuterated analog compared to the protio-analog.
Materials & Reagents[2][3][4][5]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Experimental Workflow
  • Preparation:

    • Prepare 1 µM test compound solution in Phosphate Buffer (ensure DMSO < 0.1%).

    • Thaw microsomes on ice.[2]

  • Pre-Incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL) with Test Compound (1 µM) in buffer.

    • Incubate at 37°C for 5 minutes (shaking water bath).

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Negative Control: Add buffer instead of NADPH (to check for non-CYP degradation).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL Ice-cold Stop Solution (ACN + IS).

    • Vortex for 1 min; Centrifuge at 4000 rpm for 15 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor the transition of Parent Ion

      
       Fragment.
      
Workflow Diagram (DOT)

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: Thaw HLM & Compounds Mix Pre-Incubation (Drug + Microsomes, 37°C) Start->Mix Initiate Initiate Reaction (Add NADPH) Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 Quench Quench & Precipitate (ACN + Internal Std) T0->Quench T15->Quench T60->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze

Figure 2: Microsomal Stability Assay Workflow. Critical timing ensures accurate half-life determination.

Data Analysis & Interpretation

To validate the utility of the Cyclopropyl-1-d1-methyl-d2 motif, compare the depletion curves of the Deuterated (D) vs. Non-Deuterated (H) compounds.

Calculations
  • Percent Remaining:

    
    
    
  • Elimination Rate Constant (

    
    ):  Slope of 
    
    
    
    vs. time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Data Example (Theoretical)

The table below demonstrates a successful "Deuterium Switch" where the isotopologue suppresses metabolic clearance.

ParameterProtio-Analog (H-Drug)Deutero-Analog (D-Drug)Improvement

(min)
12.548.03.8x Increase

(µL/min/mg)
110.828.8Significant Reduction
Major Metabolite Ring-opened acid (M+16)Trace amountsPathway Blocked

Interpretation: If the


 increases significantly (as shown above), the metabolism was driven by C-H abstraction at the cyclopropyl-methyl site. If 

remains unchanged, metabolic switching may have occurred (metabolism shifted to a different part of the molecule), or the rate-limiting step was not bond cleavage.
References
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[6] [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry.[1][6][7][8][9] Journal of Medicinal Chemistry, 62(11), 5276–5297.[6] [Link][9]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter on Metabolic Stability). [Link]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-660. [Link]

Sources

Application

Application Note: Mechanistic Elucidation of Cyclopropyl Ring Opening via Deuterated Alcohol Solvolysis

Abstract & Strategic Value Cyclopropane rings are high-value structural motifs in drug discovery due to their ability to constrain molecular conformation and improve metabolic stability. However, their high strain energy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Cyclopropane rings are high-value structural motifs in drug discovery due to their ability to constrain molecular conformation and improve metabolic stability. However, their high strain energy (~27.5 kcal/mol) makes them susceptible to ring-opening reactions under acidic or electrophilic conditions. Understanding the precise mechanism of these openings—specifically the regioselectivity (which bond breaks) and stereochemistry (inversion vs. retention)—is critical for optimizing synthetic routes and predicting metabolite formation.

This guide details a protocol using deuterated methanol (MeOD-d1,


)  as a bifunctional mechanistic probe. Unlike fully deuterated solvents, MeOD-d1 allows for the independent tracking of the electrophile (

) and the nucleophile (

equivalents), providing an unambiguous map of the bond-breaking event.

Principle of the Method

The core principle relies on the isotopic differentiation of the electrophilic attack and the nucleophilic trapping steps.

In a standard acid-catalyzed ring opening with non-deuterated methanol (


):
  • Protonation:

    
     attacks the ring (usually at the most electron-rich carbon or the bond itself).
    
  • Nucleophilic Attack:

    
     attacks the resulting carbocation or activates the ring opening in a concerted fashion.
    
  • Result: Addition of H and OMe across the broken bond.

Using MeOD-d1 (


): 
  • Deuteration:

    
     (from the labile hydroxyl group) attacks the ring.
    
  • Nucleophilic Attack: The methoxy group (

    
    ) traps the intermediate.
    
  • Result: Incorporation of one Deuterium atom and one Methoxy group .

Mechanistic Readout[1][2][3][4]
  • Regiochemistry: The carbon atom bearing the Deuterium was the site of initial protonation (electrophilic attack). The carbon bearing the Methoxy group was the site of nucleophilic attack.

  • Stereochemistry: The relative orientation of D and OMe (syn vs. anti) reveals if the reaction proceeded via an

    
    -like inversion (anti) or a carbocation-mediated 
    
    
    
    process (scrambling/retention).

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9][10]
  • Substrate: Donor-Acceptor (D-A) Cyclopropane (e.g., Phenylcyclopropane or Cyclopropane-1,1-dicarboxylate).

  • Probe Solvent: Methanol-d1 (

    
    ), >99% D atom. Note: Do not use 
    
    
    
    (fully deuterated) as the methoxy signal in 1H NMR is a crucial diagnostic handle.
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or p-Toluenesulfonic acid (pTsOH).

  • Quenching Agent: Saturated aqueous

    
    .
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR).

Workflow Diagram

G Start Substrate Prep (Anhydrous) React Solvolysis (CH3OD + Catalyst) Start->React Inert Atm (Ar) Quench Quench & Workup (NaHCO3 / DCM) React->Quench Monitor TLC Analyze Analysis (1H NMR / MS) Quench->Analyze Isolate

Figure 1: General workflow for deuterium labeling of cyclopropane ring-opening.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon.

    • Add the cyclopropane substrate (1.0 equiv, e.g., 0.5 mmol).

    • Dissolve in anhydrous

      
        (2.0 mL). Critical: The presence of 
      
      
      
      will introduce Protium (
      
      
      ) competition, diluting the isotopic signal.
  • Catalysis:

    • Cool the solution to 0°C (ice bath) to control the exotherm and improve stereoselectivity.

    • Add the catalyst (e.g., TMSOTf, 10 mol%) dropwise.

    • Mechanistic Note: TMSOTf reacts with

      
       to generate TfOD (strong acid) in situ, driving the deuteration.
      
  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor consumption of starting material by TLC.

    • Self-Validation: If the reaction is sluggish, heat to 40°C, but be aware this may encourage thermodynamic scrambling of the stereocenters.

  • Quenching & Isolation:

    • Quench the reaction by pouring the mixture into saturated aqueous

      
       (10 mL).
      
    • Extract with Dichloromethane (DCM, 3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Caution: Do not use high vacuum for extended periods if the product is volatile (common for simple methoxy-alkanes).

Data Analysis & Interpretation

The success of this experiment relies on comparative analysis between the Protio-product (run in


) and the Deutero-product  (run in 

).
Mass Spectrometry (MS) Validation

Before NMR, confirm deuterium incorporation via High-Resolution Mass Spectrometry (HRMS).

ObservationInterpretation
M + 1.006 Success. Single deuterium incorporation.
M + 0 Failure. Proton source contamination (wet reagents).
M + 2 / M + 3 Scrambling. Multiple exchange events occurred (likely carbocation lifetime was too long).
NMR Spectroscopy (The Core Diagnostic)

Deuterium (


) is a spin-1 nucleus, while Protium (

) is spin-1/2. In standard

NMR:
  • Signal Loss: The proton signal at the site of deuteration disappears.

  • Coupling Change: Neighbors to the deuterium will show simplified splitting patterns (D coupling is small,

    
    , often appearing as slight broadening rather than splitting).
    
Case Study: Phenylcyclopropane Opening

Reaction: Phenylcyclopropane +




1-methoxy-1-phenylpropane-3-d (

).
Position1H NMR (Standard

)
1H NMR (Probe

)
Mechanistic Insight
Benzylic (

)
Triplet (coupled to

)
Triplet (unchanged)Nucleophile (

) attacked here.
Central (

)
Multiplet (coupled to

)
Multiplet (simplified)Bond intact.
Terminal (

)
Triplet (

)
Doublet of triplets (integrates to 2H) Electrophile (

) attacked here.
Pathway Visualization

The following diagram illustrates the differentiation between Corner Protonation (Markovnikov) and Edge Protonation using the probe results.

Mechanism Substrate Cyclopropane Corner_Path Corner Deuteration (Most Common) Substrate->Corner_Path + D+ Edge_Path Edge Deuteration Substrate->Edge_Path + D+ D_Source D+ (from CH3OD) D_Source->Substrate Cation_Inter Carbocation Intermediate Corner_Path->Cation_Inter Edge_Path->Cation_Inter Prod_Corner Product A: D at Terminal Carbon (Markovnikov) Cation_Inter->Prod_Corner Trap w/ OMe- Prod_Edge Product B: D at Central Carbon Cation_Inter->Prod_Edge Trap w/ OMe-

Figure 2: Mechanistic pathways differentiated by the location of the Deuterium label.

Troubleshooting & Controls

The "Washout" Effect
  • Symptom: NMR shows < 90% deuterium incorporation.

  • Cause: Ambient moisture or acidic protons on the catalyst (e.g., using pTsOH monohydrate instead of anhydrous).

  • Fix: Flame-dry glassware; use TMSOTf (which consumes water) instead of protic acids; use a fresh bottle of

    
    .
    
Stereochemical Scrambling
  • Symptom: Diastereomeric ratio (dr) is 50:50 in the opened product.

  • Cause: The carbocation intermediate is too stable and long-lived, allowing bond rotation before the methanol trap arrives (

    
     pathway).
    
  • Fix: Lower the temperature to -78°C; increase the concentration of the nucleophile (

    
     as solvent is usually sufficient, but adding exogenous methoxide is risky as it changes the pH).
    
H/D Exchange (The "False Positive")
  • Symptom: Deuterium appears at positions adjacent to the expected site (e.g., alpha to a carbonyl).

  • Cause: Acid-catalyzed keto-enol tautomerism exchanging alpha-protons with the solvent after the ring opening.

  • Fix: Run a control experiment: Take the non-deuterated product and expose it to the reaction conditions (

    
     + Catalyst). If D incorporation occurs, your label is not stable, and this method cannot be used for mechanistic assignment at that specific position.
    

References

  • Olah, G. A., et al. (1972). "Stable Carbocations. CXXXIII. Protonated Cyclopropane and the Mechanism of Its Acid-Catalyzed Ring Opening." Journal of the American Chemical Society.

  • Lambert, J. B., et al. (1971). "Stereochemistry of the acid-catalyzed ring opening of cyclopropanes." Journal of the American Chemical Society.

  • Gagné, M. R., et al. (2003). "Acid-Catalyzed Ring Opening of Cyclopropanes: A New Strategy for the Synthesis of Polypropionates." Journal of the American Chemical Society.

  • Tang, Y., et al. (2020).[1] "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Accounts of Chemical Research.

Sources

Method

Application Note: Incorporating Cyclopropyl-1-d1-methyl-d2 Alcohol into Antiviral Drug Scaffolds

Executive Summary & Strategic Rationale In antiviral drug discovery, the cyclopropylmethyl (CPM) moiety is a privileged pharmacophore, frequently employed to optimize lipophilicity and receptor binding in non-nucleoside...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In antiviral drug discovery, the cyclopropylmethyl (CPM) moiety is a privileged pharmacophore, frequently employed to optimize lipophilicity and receptor binding in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and viral protease inhibitors. However, the CPM group introduces a metabolic "soft spot." The


-carbons (both the exocyclic methylene and the tertiary ring carbon) are prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to ring-opening, reactive aldehyde formation, and rapid clearance.

This Application Note details the strategic incorporation of Cyclopropyl-1-d1-methyl-d2 alcohol (referred to herein as


-CPM-OH ) into drug scaffolds. By replacing specific hydrogen atoms with deuterium, researchers can leverage the Deuterium Kinetic Isotope Effect (DKIE)  to stabilize the therapeutic candidate without altering its steric or electronic binding properties.
The "Deuterium Switch" Mechanism

The carbon-deuterium (


) bond is significantly stronger than the carbon-hydrogen (

) bond due to a lower zero-point vibrational energy (ZPVE).
  • 
     Bond Dissociation Energy (BDE):  ~98 kcal/mol
    
  • 
     Bond Dissociation Energy (BDE):  ~100 kcal/mol
    

This ~2 kcal/mol difference exponentially slows the rate-determining step of hydrogen atom abstraction (HAT) by CYP450 isoforms (typically CYP3A4 and CYP2C9).

Target Molecule Profile:

  • Compound: Cyclopropyl-1-d1-methyl-d2 alcohol

  • Isotopologue Structure: A cyclopropane ring with a Deuterium at the C1 position, attached to a hydroxymethyl group containing two Deuteriums (

    
    ).
    
  • Metabolic Blockade:

    • 
      -Methylene (
      
      
      
      ):
      Prevents oxidation to the cyclopropanecarbaldehyde (reactive metabolite).
    • Tertiary Methine (

      
      ):  Prevents hydroxylation at the ring junction, inhibiting ring-opening pathways.
      

Visualizing the Metabolic Blockade

The following pathway illustrates how


-CPM-OH prevents the formation of toxic metabolites compared to the standard proteo-analog.

MetabolicBlockade Drug_H Standard Drug (R-CH2-Cyclopropyl) CYP CYP450 (Oxidation) Drug_H->CYP Fast Abstraction Intermediate Radical Intermediate [Unstable] CYP->Intermediate Aldehyde Reactive Aldehyde (Toxic/Clearance) Intermediate->Aldehyde Rapid Conversion Drug_D Deuterated Drug (R-CD2-Cyclopropyl-d1) Blocked Metabolic Blockade (High Activation Energy) Drug_D->Blocked C-D Bond Strength (kH/kD > 6) Blocked->CYP Inhibited

Experimental Protocol: Incorporation via Mitsunobu Coupling

The most robust method for attaching


-CPM-OH to an antiviral scaffold (e.g., a phenol, imide, or sulfonamide core) is the Mitsunobu Reaction . This protocol is optimized to conserve the high-value deuterated building block.
Reagents & Materials[1][2][3][4][5][6]
  • Nucleophile (Scaffold): 1.0 equivalent (e.g., Phenolic antiviral core).

  • Alcohol: Cyclopropyl-1-d1-methyl-d2 alcohol (

    
    -CPM-OH) (1.2 equivalents).
    
  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equivalents).
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Di-tert-butyl azodicarboxylate (DTBAD) (1.5 equivalents).

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon flow. Charge with the Nucleophile (1.0 eq) and

    
      (1.5 eq).
    
  • Solvation: Add anhydrous THF via syringe. Stir until fully dissolved.

  • Alcohol Addition: Add

    
    -CPM-OH  (1.2 eq) to the reaction mixture. Cool the system to 0°C  using an ice bath.
    
    • Note: Adding the expensive deuterated alcohol before the azo-reagent ensures it is available immediately upon betaine formation, maximizing yield.

  • Activation (Critical Step): Dissolve DIAD (1.5 eq) in a small volume of THF. Add this solution dropwise over 20–30 minutes to the cooled reaction mixture.

    • Visual Check: The solution will turn yellow/orange. Ensure the color dissipates before the next drop if possible (though DIAD color often persists).

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the Nucleophile and the appearance of the product mass (

      
       Da).
      
  • Workup:

    • Quench with 0.5 mL water.

    • Concentrate under reduced pressure.[1][2]

    • Triturate the residue with cold Diethyl Ether/Hexanes (1:1) to precipitate Triphenylphosphine Oxide (

      
      ). Filter off the white solid.[2]
      
  • Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel).

    • Validation: Verify

      
      -NMR. The characteristic doublet for the 
      
      
      
      protons (typically
      
      
      3.8-4.0 ppm) should be absent (replaced by
      
      
      ). The cyclopropane ring protons will show simplified splitting patterns due to the loss of coupling to the C1 proton.

Experimental Protocol: Metabolic Stability Assessment (Microsomal)

Once synthesized, the deuterated analog must be validated against its non-deuterated parent to quantify the stability gain.

Materials
  • Test Compounds: Non-deuterated Drug (H-Drug) and Deuterated Analog (D-Drug).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    , 
    
    
    
    ).
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final protein conc).

    • Spike with Test Compound (1

      
      M final conc, <0.1% DMSO).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH Regenerating System to start the reaction (

      
      ).
      
  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold Acetonitrile containing Internal Standard (IS).
      
    • Vortex for 1 minute; Centrifuge at 4000g for 10 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

Data Calculation

Calculate the intrinsic clearance (


) and half-life (

) using first-order kinetics:



[2]

Success Criteria: A meaningful Deuterium effect is typically defined as


.

Synthetic Workflow Diagram

SynthesisWorkflow Scaffold Antiviral Scaffold (Nu-H) Complex Betaine Intermediate (0°C, THF) Scaffold->Complex Combine D3_Alc d3-CPM-OH (Alcohol) D3_Alc->Complex Combine Reagents PPh3 + DIAD (Mitsunobu) Reagents->Complex Combine Coupling SN2 Displacement (Inversion/Coupling) Complex->Coupling Activation Product Deuterated Antiviral (Scaffold-CD2-C3H4D) Coupling->Product 12-18h, RT

Comparative Data Summary

ParameterStandard Linker (

)
Deuterated Linker (

)
Impact
Bond Energy (BDE) ~98 kcal/mol~100 kcal/molHigher Stability
Metabolic Pathway Rapid

-hydroxylation
Blocked/ShuntedReduced Clearance
Toxic Metabolites Reactive AldehydesNegligibleImproved Safety
Steric Volume 100% (Reference)~99.5%No Binding Penalty

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package. U.S. Food and Drug Administration.[3][4] Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Concert Pharmaceuticals. (2023).[5][6] Deuterium Modification Platform. Link

  • Ruiz, J., et al. (2011). Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir. Bioorganic & Medicinal Chemistry. Link

Sources

Application

Using Cyclopropylmethanol-d3 to probe cytochrome P450 metabolism

Probing Cytochrome P450 Catalytic Mechanisms and Inactivation using Cyclopropylmethanol-d3 Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

Probing Cytochrome P450 Catalytic Mechanisms and Inactivation using Cyclopropylmethanol-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing cyclopropylmethanol-d3 as a chemical probe to investigate the mechanisms of cytochrome P450 (CYP) enzymes. We delve into the dual utility of this tool: first, as a probe for elucidating the kinetic isotope effect (KIE) to determine the rate-limiting steps in CYP catalysis, and second, as a mechanism-based inactivator (MBI) to characterize irreversible enzyme inhibition. This note explains the underlying chemical principles, including the "radical clock" mechanism, and provides field-proven, step-by-step protocols for in vitro assays using liver microsomes, data analysis, and interpretation. The methodologies described herein are essential for researchers in drug metabolism, toxicology, and enzymology seeking to understand the intricate functions of P450 enzymes.

Introduction: The Challenge of Understanding P450 Mechanisms

Cytochrome P450s (CYPs) are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including over 75% of marketed drugs.[1][2][3] Understanding the catalytic mechanism and potential for inhibition of these enzymes is critical in drug discovery and development to predict drug-drug interactions (DDIs) and metabolic fate.[1][4]

Direct observation of the highly reactive intermediates within the P450 active site is challenging. Therefore, researchers rely on chemical probes—small molecules with specific reactivity—to report on the catalytic events. Cyclopropylmethanol is a particularly insightful probe. Its strained cyclopropyl ring acts as a "radical clock," a functionality that rapidly rearranges if a radical intermediate is formed during a reaction.[5][6] This property allows it to distinguish between different potential reaction mechanisms.

Furthermore, by strategically replacing the hydrogen atoms on the carbinol carbon with deuterium (cyclopropylmethanol-d3), we can introduce a tool to measure the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is a rate-limiting step in the reaction, the deuterated compound will be metabolized more slowly.[7][8][9] Observing a significant KIE provides powerful evidence that C-H bond abstraction is kinetically significant in the P450 catalytic cycle.[7][10]

Mechanism of Action: Radical Clock and Kinetic Isotope Effect

The utility of cyclopropylmethanol-d3 is rooted in its unique metabolism by the activated oxygen species of the P450 enzyme, often referred to as Compound I (a highly reactive iron(IV)-oxo heme species).[2][11]

  • Hydrogen Atom Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the carbinol carbon of cyclopropylmethanol by the P450's Compound I. This generates a transient, high-energy radical intermediate centered on that carbon.

  • The Mechanistic Branchpoint: This radical intermediate has two primary fates:

    • Hydroxylation (Oxygen Rebound): The radical can recombine with the hydroxyl moiety now attached to the heme iron (formally Fe(IV)-OH) to form the hydroxylated product, cyclopropylcarbinol.

    • Ring Opening (Radical Clock): Alternatively, the highly strained cyclopropyl ring can undergo rapid, irreversible ring-opening to form a more stable homoallylic radical. This radical is then subsequently oxidized to yield but-3-en-1-ol.

  • Mechanism-Based Inactivation: The ring-opened product or a subsequent metabolite can, in some cases, be a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This process is known as mechanism-based or "suicide" inhibition.[12][13][14]

  • The Role of Deuterium (d3): In cyclopropylmethanol-d3, the C-H bonds at the carbinol carbon are replaced with stronger C-D bonds. The enzymatic cleavage of this C-D bond requires more energy and is therefore slower than the cleavage of a C-H bond. If this initial hydrogen (deuterium) abstraction step is the slowest step (i.e., rate-limiting) in the overall reaction, then the metabolism of cyclopropylmethanol-d3 will be significantly slower than that of its non-deuterated counterpart. The ratio of these rates gives the KIE.[7][9][15]

The diagram below illustrates the metabolic fate of cyclopropylmethanol and the mechanistic basis of the kinetic isotope effect.

P450_Metabolism cluster_0 P450 Active Site cluster_1 Catalytic Cycle Initiation cluster_2 Reaction Pathways CPM_d3 Cyclopropylmethanol-d3 (Substrate) P450_Fe3 CYP (Fe³⁺) P450_CpdI Compound I (FeO³⁺) CPM_d3->P450_CpdI Binds Radical Radical Intermediate P450_CpdI->Radical D• Abstraction (Rate-Limiting Step) Hydroxylated Hydroxylated Product (Cyclopropylcarbinol-d2) Radical->Hydroxylated Oxygen Rebound RingOpened Ring-Opened Product (But-3-en-1-ol-d2) Radical->RingOpened β-scission (Ring Opening) Inactivated Inactivated Enzyme (Covalent Adduct) RingOpened->Inactivated Covalent Binding (MBI)

Caption: P450 metabolism of Cyclopropylmethanol-d3.

Applications in P450 Research

  • Elucidating Reaction Mechanisms: The ratio of ring-opened to hydroxylated products can provide insight into the nature of the oxidative intermediate. The use of cyclopropyl-containing probes has been instrumental in providing evidence for a radical-based mechanism in many P450 hydroxylations.[5][6]

  • Identifying Rate-Limiting Steps: A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting for the reaction.[7][8] This is crucial for understanding the enzyme's catalytic efficiency and how it might be altered by substrate or inhibitor binding.

  • Characterizing Mechanism-Based Inhibition (MBI): Many drugs are withdrawn from the market due to DDIs arising from MBI.[1][14] Cyclopropylmethanol-d3 serves as a model compound to study this phenomenon. Assays like the IC50-shift protocol can rapidly identify compounds that act as mechanism-based inactivators.[16][17]

Experimental Protocols

The following protocols are designed for in vitro systems, such as human liver microsomes (HLM) or recombinant P450 enzymes, which are widely used in drug metabolism studies.[1]

Protocol 1: Determination of the Kinetic Isotope Effect (KIE)

This protocol compares the rate of metabolism of cyclopropylmethanol (unlabeled) versus cyclopropylmethanol-d3.

A. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • Cyclopropylmethanol and Cyclopropylmethanol-d3

  • 0.1 M Potassium Phosphate Buffer, pH 7.4

  • NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., d4-But-3-en-1-ol) for quenching and analysis

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

B. Step-by-Step Methodology:

  • Prepare Substrate Solutions: Create stock solutions of cyclopropylmethanol and cyclopropylmethanol-d3 in a suitable solvent (e.g., methanol, ensuring final solvent concentration in the incubation is ≤1%).[18] Prepare a series of dilutions to cover a range of concentrations (e.g., 0.5 µM to 500 µM) to determine kinetic parameters (Vmax and Km).

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (e.g., 0.2 mg/mL final concentration), and the respective substrate (either cyclopropylmethanol or cyclopropylmethanol-d3).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH-regenerating system to each well.

  • Incubation: Incubate at 37°C with shaking for a predetermined linear time (e.g., 10 minutes). Linearity should be established in preliminary experiments.[19][20]

  • Quench Reaction: Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the plate (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the formation of the primary metabolites (cyclopropylcarbinol and but-3-en-1-ol).

C. Data Analysis:

  • Plot the rate of product formation (V) versus substrate concentration [S] for both the deuterated and non-deuterated substrates.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

  • Calculate the KIE on Vmax as: KIE = Vmax (Cyclopropylmethanol) / Vmax (Cyclopropylmethanol-d3)

ParameterTypical ValueRationale
Enzyme SourcePooled HLM (0.1-0.5 mg/mL)Represents a broad population of liver enzymes.
Substrate Conc.0.5 - 500 µMTo saturate the enzyme and determine Vmax and Km.
Buffer100 mM KPO4, pH 7.4Mimics physiological pH.
NADPH System1.3 mM NADP+, 3.3 mM G6PTo ensure a constant supply of the necessary cofactor.
Incubation Time5 - 20 minMust be within the linear range of product formation.
Incubation Temp.37°CPhysiological temperature for mammalian enzymes.
Protocol 2: Characterization of Mechanism-Based Inhibition (IC50 Shift Assay)

This assay determines if a compound is a time-dependent inhibitor by comparing its inhibitory potency (IC50) with and without a pre-incubation step in the presence of NADPH.[16][17]

A. Step-by-Step Methodology:

  • Primary Incubation (Pre-incubation):

    • Prepare two sets of incubation mixtures in a 96-well plate containing HLM and buffer.

    • To the first set ("-NADPH"), add cyclopropylmethanol-d3 across a range of concentrations (e.g., 0.1 µM to 50 µM).

    • To the second set ("+NADPH"), add the same concentrations of cyclopropylmethanol-d3 and the NADPH-regenerating system.

    • Incubate both sets at 37°C for a set time (e.g., 30 minutes).[16]

  • Secondary Incubation (Activity Measurement):

    • To the "-NADPH" wells, add a probe substrate for a specific CYP (e.g., midazolam for CYP3A4) along with the NADPH system.[18]

    • To the "+NADPH" wells, add only the probe substrate (NADPH is already present).

    • Incubate for a short, linear period (e.g., 5 minutes).

  • Quenching and Analysis:

    • Terminate the reactions with ice-cold ACN containing an internal standard for the probe substrate's metabolite.

    • Process the samples (centrifugation) and analyze the formation of the probe substrate's metabolite by LC-MS/MS.

B. Data Analysis:

  • Calculate the percent inhibition of the probe substrate metabolism at each concentration of cyclopropylmethanol-d3 for both the "-NADPH" and "+NADPH" conditions.

  • Determine the IC50 value for each condition by fitting the data to a four-parameter logistic curve.

  • Interpretation: A significant decrease in the IC50 value in the "+NADPH" condition compared to the "-NADPH" condition (an "IC50 shift") indicates time-dependent, mechanism-based inhibition.[16][17] A shift of >1.5-fold is often considered positive.[17]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing metabolites from in vitro assays due to its high sensitivity and selectivity.[21][22]

  • Sample Preparation: Simple protein precipitation with ACN is usually sufficient for in vitro samples.[21]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analytes from matrix components. A gradient elution with water and methanol or ACN (both containing 0.1% formic acid) is common.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecule of interest) and a specific product ion (a fragment of that molecule), providing high specificity.

Overall Experimental Workflow

The following diagram outlines the general workflow for investigating P450 metabolism using cyclopropylmethanol-d3.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation prep_reagents Prepare Reagents (Buffer, Microsomes, Substrates) pre_incubate Pre-incubate at 37°C (5 min) prep_reagents->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Linear Time) initiate->incubate quench Quench Reaction (Ice-cold ACN + IS) incubate->quench centrifuge Centrifuge (Pellet Protein) quench->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing (Quantification) lcms->data_proc calc_kie Calculate KIE or IC50 Shift data_proc->calc_kie conclusion Draw Mechanistic Conclusions calc_kie->conclusion

Caption: General workflow for in vitro P450 studies.

Conclusion

Cyclopropylmethanol-d3 is a powerful and versatile tool for the detailed investigation of cytochrome P450 enzymes. Its function as a radical clock allows for the elucidation of reaction intermediates, while the deuterium labeling enables the precise measurement of kinetic isotope effects to identify rate-limiting steps in catalysis. Furthermore, its ability to act as a mechanism-based inactivator makes it an excellent model compound for studying and identifying time-dependent inhibition, a critical aspect of drug safety assessment. The protocols and principles outlined in this guide provide a robust framework for researchers to employ cyclopropylmethanol-d3 to gain deeper insights into the complex world of P450-mediated metabolism.

References

  • Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 550, 145–163. Available at: [Link]

  • Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. Available at: [Link]

  • University of California, Davis. Cytochrome P450 Mechanism Major Types of P450 oxidation Reactions. Chem LibreTexts. Available at: [Link]

  • Nelson, S. D., & Trager, W. F. (2003). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Drug Metabolism and Disposition, 31(12), 1481-1498. Available at: [Link]

  • Jones, J. P., Mysinger, M., & Korzekwa, K. R. (2002). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Drug Metabolism and Disposition, 30(1), 7-12. Available at: [Link]

  • Cryle, M. J., Ortiz de Montellano, P. R., & De Voss, J. J. (2005). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. The Journal of organic chemistry, 70(7), 2455–2469. Available at: [Link]

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043–1051. Available at: [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. Available at: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2008). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current Drug Metabolism, 9(5), 386-414. Available at: [Link]

  • Cryle, M. J., Ortiz de Montellano, P. R., & De Voss, J. J. (2005). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. Sci-Hub. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Available at: [Link]

  • Zhang, X., et al. (2021). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Drug Metabolism and Disposition, 49(10), 876-885. Available at: [Link]

  • Fura, A. (2006). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current medicinal chemistry, 13(14), 1629–1652. Available at: [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers Media S.A.. Available at: [Link]

  • Wikipedia. (2024). Cytochrome P450. Wikipedia. Available at: [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS catalysis, 8(12), 10964–10976. Available at: [Link]

  • Lucas, C., et al. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Medicina (Kaunas, Lithuania), 57(11), 1259. Available at: [Link]

  • Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International journal of molecular sciences, 24(6), 5349. Available at: [Link]

  • The University of Oklahoma Health Sciences Center. Cytochromes P450. OUHSC. Available at: [Link]

  • Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1357-1363. Available at: [Link]

  • Agilent Technologies. (2017). Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid. Agilent. Available at: [Link]

  • González-Rábago, C., et al. (2019). Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry. Analytica chimica acta, 1088, 98–106. Available at: [Link]

  • Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). Evotec. Available at: [Link]

  • Chai, S. M., et al. (2020). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 7, 100778. Available at: [Link]

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. Available at: [Link]

  • Jenkinson, C., et al. (2021). Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. Clinical chemistry and laboratory medicine, 59(10), 1642–1652. Available at: [Link]

  • Jones, G., & DeLuca, H. F. (1975). Separation of vitamin D metabolites and their analogues by high-pressure liquid chromatography. Journal of lipid research, 16(6), 448-453. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Cyclopropyl-1-d1-methyl-d2 alcohol without isotopic loss

Technical Support Center: High-Fidelity Purification of Cyclopropyl-1-d1-methyl-d2 Alcohol Case ID: ISO-PUR-D3 Subject: Prevention of Isotopic Scrambling & Structural Rearrangement during Purification Status: Open Assign...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Purification of Cyclopropyl-1-d1-methyl-d2 Alcohol

Case ID: ISO-PUR-D3 Subject: Prevention of Isotopic Scrambling & Structural Rearrangement during Purification Status: Open Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division[1]

Executive Summary

You are working with Cyclopropyl-1-d1-methyl-d2 alcohol (1-deuteriocyclopropyl-dideuteriomethanol). This is a high-value, isotopically labeled probe often used to study metabolic oxidation or carbocation mechanisms.[1]

The Critical Risk: The phrase "without isotopic loss" in your request likely refers to isotopic scrambling . The cyclopropylcarbinyl system is chemically fragile. Under even mildly acidic conditions (e.g., standard silica gel, unwashed glassware, traces of HCl in solvents), the compound undergoes a cyclopropylcarbinyl-homoallyl rearrangement .[1]

If this rearrangement is reversible or if the intermediate cation equilibrates, the deuterium atoms on the methyl group (


) will scramble with the protons on the ring. You will lose the specific regiochemical labeling, rendering the compound useless for mechanistic studies.

This guide details two validated purification protocols designed to maintain Isotopic Integrity (


) and Chemical Purity  (

).

Module 1: The Physics of Failure (Why You Lose Isotopes)

Before purifying, you must understand the mechanism of loss.[1] It is not "evaporation" of the deuterium; it is the migration of the label.

The "Danger Zone" Mechanism:

  • Protonation: Acidic sites protonate the alcohol oxygen.[1]

  • Ionization: Water leaves, forming a Cyclopropylcarbinyl Cation .[1]

  • Scrambling: This cation is "non-classical" (bicyclobutonium species).[1] The exocyclic

    
     carbon becomes equivalent to the ring carbons.
    
  • Re-trapping: When water/hydroxide reconnects, the

    
     may attach to a different carbon.[1] The result is a mixture of isotopologues (scrambling).
    

ScramblingMechanism cluster_0 Intact Isotope Pattern cluster_1 The Acid Trap (Scrambling) Start Target Molecule (Ring-D1, Methyl-D2) Cation Non-Classical Cation (D-atoms equilibrate between ring & methyl) Start->Cation Acid (H+) -H2O Safe Safe Purification (Base-Treated) Start->Safe No Acid Scrambled Scrambled Product (D-atoms randomized) Cation->Scrambled +H2O (Re-attack)

Figure 1: The mechanism of isotopic scrambling. Acidic conditions convert the distinct methyl-D2 label into a randomized distribution across the ring.

Module 2: Purification Protocols

Method A: Base-Deactivated Silica Chromatography (Recommended)

Best for: High purity requirements, removing non-volatile impurities.[1]

Standard silica gel is slightly acidic (


).[1] This is sufficient to trigger rearrangement in sensitive cyclopropyl carbinols.[1] You must  neutralize the stationary phase.

Reagents:

  • Silica Gel (Standard flash grade, 40-63 µm)[1]

  • Triethylamine (

    
    ) or 1% 
    
    
    
    [1]
  • Solvents: Pentane (or Hexane) and Diethyl Ether (or EtOAc)[1]

Protocol:

  • Slurry Preparation: Suspend the silica gel in the mobile phase (e.g., 10% Ether in Pentane) containing 1% Triethylamine (v/v) .[1]

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent without amine to remove excess base (leaving the silica surface neutralized).

    • Why? Excess amine can contaminate the product. Surface neutralization is sufficient to stop acid catalysis.[1]

  • Loading: Dissolve the crude alcohol in a minimum amount of Pentane/Ether (with 0.1%

    
    ). Load gently.
    
  • Elution: Elute with a gradient (e.g., 10%

    
     30% Ether in Pentane).[1]
    
    • Note: Do not use Methanol or water-containing solvents if possible, as they promote proton exchange.[1]

  • Concentration: Evaporate fractions at bath temp

    
      and pressure 
    
    
    
    .
    • Volatility Warning: Cyclopropylmethanol b.p. is

      
      , but azeotropes can lower this.[1] Do not use high vacuum for long periods.[1]
      
Method B: Kugelrohr Bulb-to-Bulb Distillation

Best for: Solvent-free purification, small scales (<5g).[1]

Distillation avoids silica entirely, eliminating the acidity risk, but introduces thermal risk.[1]

Protocol:

  • Pre-treatment: Wash the source bulb with 5%

    
     solution, then rinse with distilled water and oven dry. This neutralizes surface acidity on the glass.
    
  • Setup: Load crude material into the source bulb.

  • Conditions:

    • Vacuum: High vacuum is preferred (

      
      ).[1]
      
    • Temperature: Heat the oven slowly. The product should distill at roughly

      
       under high vacuum (extrapolated from atmospheric b.p. of 
      
      
      
      ).[1]
  • Collection: Cool the receiving bulb with Dry Ice/Acetone (

    
    ).
    
    • Why? Efficient trapping prevents yield loss of this volatile alcohol.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a new set of multiplets in my NMR after purification. Did I lose the isotope? A: Likely yes. If you see signals in the alkene region (


), the ring has opened to form homoallyl alcohol. If the cyclopropyl ring signals (

) have changed integration ratios relative to the

(which is silent in

NMR), you have scrambled the label.
  • Fix: Your purification media was too acidic. Switch to Method A with fresh Triethylamine.

Q2: Can I use rotary evaporation to remove the solvent? A: Yes, but with caution.[1]

  • Risk: Cyclopropylmethanol is volatile.[1]

  • Protocol: Use a bath temperature of

    
    . Set vacuum to 
    
    
    
    initially, ramping down to
    
    
    only at the very end.[1] Do not leave on high vacuum (
    
    
    ) for extended periods.[1]

Q3: How do I store the purified deuterated alcohol? A: Store over activated 3Å Molecular Sieves (basic/neutral) in a freezer (


).
  • Avoid: Do not store in CDCl3 for long periods (CDCl3 forms DCl acid over time).[1] Use

    
     or DMSO-d6 for storage/NMR.
    

Module 4: Quality Control (Data Verification)

Use this table to verify your product integrity.

ParameterMethodAcceptance CriteriaFailure Mode Indicator
Chemical Purity GC-MS or

NMR

Area
Presence of alkene peaks (ring opening)
Isotopic Enrichment Mass Spec (EI/CI)

matches calc.[1] mass

or

peaks (H/D exchange)
Scrambling Check

(Deuterium) NMR
Peak at methyl pos. onlyPeaks appearing in cyclopropyl ring region
Water Content Karl Fischer

Broad -OH peak in NMR

Decision Tree: Choosing Your Method

DecisionTree Start Crude Cyclopropyl-1-d1-methyl-d2 Alcohol ImpurityCheck Are impurities non-volatile (salts, tars)? Start->ImpurityCheck MethodA Method A: Neutralized Silica (Et3N treated) ImpurityCheck->MethodA Yes MethodB Method B: Kugelrohr Distillation (Base-washed glass) ImpurityCheck->MethodB No Yes Yes No No (Solvent/Volatiles only) Result Pure Isotope (No Scrambling) MethodA->Result MethodB->Result

Figure 2: Workflow for selecting the optimal purification strategy based on impurity profile.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society.[2] Link[1]

    • Significance: Establishes the mechanism of cyclopropylcarbinyl rearrangement and the "non-classical" cation intermedi
  • Olah, G. A., et al. (1998).[1] The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media.[3] Journal of the American Chemical Society.[2] Link[1]

    • Significance: Provides advanced mechanistic insight into the stability of these cations, reinforcing the need to avoid acidic media.
  • Pangborn, A. B., et al. (1996).[1] Purification of Laboratory Chemicals.[1][4] Butterworth-Heinemann.[1]

    • Significance: General standard for purification of volatile alcohols and neutralization of silica gel.[1]

  • BenchChem Technical Support. (2025). Ring-Opening Reactions of Substituted Cyclopropanes.[1][5]Link[1]

    • Significance: Practical guide on avoiding Lewis-acid catalyzed ring openings.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Deuterium-Labeling Strategies for 1H NMR Resolution of Cyclopropylcarbinyl Systems

Executive Summary In the development of cyclopropyl-containing pharmaceuticals (e.g., antivirals, kinase inhibitors), the precise assignment of the -methylene protons (the hydroxymethyl group) is critical for establishin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of cyclopropyl-containing pharmaceuticals (e.g., antivirals, kinase inhibitors), the precise assignment of the


-methylene protons  (the hydroxymethyl group) is critical for establishing metabolic stability profiles. Standard Cyclopropylmethanol  presents a complex splitting pattern due to vicinal coupling with the methine proton on the ring.

This guide compares the 1H NMR spectral characteristics of the standard reagent against two deuterated isotopologues: Cyclopropyl-1-d1-methanol (for simplified connectivity assignment) and Cyclopropyl-1-d1-methyl-d2 alcohol (the "Product" , used as a metabolic reference standard).

Key Finding: The Cyclopropyl-1-d1-methyl-d2 alcohol is characterized by a "silent"


-proton region in 1H NMR, serving as the ultimate baseline for metabolic flux analysis. Interpretation of this specific isotopologue requires analyzing the residual CHD  signal, which appears as a distinct 1:1:1 triplet (or broad quintet) significantly upfield from the standard doublet.

Comparative Analysis: Alpha-Proton Spectral Signatures

The following table summarizes the spectral behavior of the


-protons (

or

) across the three variants.
Table 1: Spectral Characteristics of Cyclopropylcarbinyl Isotopologues (500 MHz, CDCl3)
Compound VariantFormula

-Proton Signal (

)
MultiplicityCoupling (

)
Primary Application
Standard (Non-deuterated)

~3.45 ppmDoublet (d)

Hz
Routine synthesis
Cyclopropyl-1-d1-methanol

~3.43 ppm*Singlet (s)**

Hz
Structural elucidation; removing overlap
Cyclopropyl-1-d1-methyl-d2

Silent Residual CHD (m)

Hz
Metabolic Stability / Internal Standard

*Note: Deuterium substitution typically causes a slight upfield isotope shift (


 to 

ppm per D). **Note: Appears as a singlet in standard resolution; high-resolution may show broadening due to small H-D coupling.

Technical Deep Dive: Interpreting the "Product" (Methyl-d2)

The interpretation of Cyclopropyl-1-d1-methyl-d2 alcohol is unique because, theoretically, it should have no 1H NMR signal in the


 region. However, in practice, interpretation focuses on the Isotopic Purity  via the residual signal.
A. The "Silent" Spectrum

In a >99% D-enriched sample, the dominant species is


. Since Deuterium (

) has a different gyromagnetic ratio (

) than Protium (

), the

protons are invisible in a standard 1H NMR experiment.
  • Utility: This allows researchers to observe other signals in the 3.4–3.6 ppm region (e.g., minor impurities, metabolites) without interference from the massive

    
    -methylene peak.
    
B. The Residual CHD Signal

No deuteration is 100% complete. You will observe a trace amount of the


 isotopologue.
  • Multiplicity: The remaining proton couples to the geminal Deuterium (

    
    ). The multiplicity rule is 
    
    
    
    .
    • 
       (one geminal D)
      
    • Result:

      
       lines (1:1:1 Triplet ).
      
  • Coupling Constant: The geminal coupling

    
     is approximately 
    
    
    
    Hz.[1]
  • Chemical Shift: The signal will be shifted upfield (approx.[2] 0.02–0.04 ppm) relative to the standard doublet due to the Geminal Isotope Effect .

Mechanistic Logic & Signaling Pathways

The following diagram illustrates the decision logic for selecting the correct isotopologue and the physical coupling mechanism that dictates the observed spectrum.

NMR_Logic Start Objective: Analyze Cyclopropylcarbinyl System Choice Select Isotopologue Start->Choice Std Standard (H-CH2) Choice->Std Baseline D1 1-d1 (D-CH2) Choice->D1 Simplify Splitting D3 1-d1-methyl-d2 (D-CD2) Choice->D3 Remove Signal Result_Std Doublet (3J_HH ~7Hz) Vicinal Coupling Active Std->Result_Std Result_D1 Singlet (Broad) Vicinal Coupling Removed D1->Result_D1 Result_D3 Silent Region Residual CHD (1:1:1 Triplet) D3->Result_D3 App_Std General Synthesis Result_Std->App_Std App_D1 Connectivity Proof Result_D1->App_D1 App_D3 Metabolic Stability (D-retention) Result_D3->App_D3

Figure 1: Decision matrix for selecting the appropriate cyclopropylmethanol isotopologue based on spectral requirements and coupling mechanisms.

Experimental Protocol: Validating the "Methyl-d2" Product

To accurately interpret the residual alpha-protons in Cyclopropyl-1-d1-methyl-d2 alcohol , specific acquisition parameters are required to distinguish the residual CHD triplet from background noise.

Reagents & Equipment
  • Analyte: Cyclopropyl-1-d1-methyl-d2 alcohol (>98 atom % D).

  • Solvent:

    
     (99.8% D) or 
    
    
    
    . Avoid
    
    
    to prevent exchange of the hydroxyl proton, which can complicate the baseline.
  • Instrument: 400 MHz or higher (600 MHz preferred for resolving

    
    ).
    
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the deuterated alcohol in 0.6 mL of solvent.

    • Critical: Ensure the sample is free of non-deuterated methanol or ethanol, as their signals overlap with the region of interest.

  • Parameter Setup (Pulse Sequence: zg30 or equivalent):

    • Spectral Width (SW): 10 ppm (standard).

    • Relaxation Delay (d1): Set to 10-15 seconds .

      • Reasoning: Deuterated positions lack the efficient dipolar relaxation mechanisms of protons. The residual CHD proton has a significantly longer

        
         relaxation time. Short delays will saturate the signal and make quantitative integration impossible.
        
    • Number of Scans (ns): Minimum 64 (to resolve the low-abundance residual peak).

    • Acquisition Time (aq): > 3.0 seconds (to resolve the fine 2 Hz coupling).

  • Processing & Interpretation:

    • Apply an Exponential Multiplication (LB = 0.3 Hz).

    • Target Region: Zoom into 3.30 – 3.50 ppm .

    • Validation Check:

      • Look for a small 1:1:1 triplet .

      • Calculate

        
        : The distance between the center and outer leg should be ~2 Hz.
        
      • If you see a Doublet , the sample is contaminated with the non-deuterated (methyl-d0) precursor.

      • If you see a Singlet , it indicates the 1-d1-methyl-d0 species (incomplete methyl deuteration).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on coupling constants and isotope effects).

  • Hansen, P. E. (1988). "Isotope effects on chemical shifts of proteins and peptides." Annual Reports on NMR Spectroscopy, 21, 1-93.

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.[3] (Source for relaxation delay protocols in deuterated samples).

  • PubChem. (2023). "Cyclopropylmethanol Compound Summary." National Library of Medicine. [Link]

Sources

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